2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method includes the cyclization of prolylphenylalanine and phenylalanylproline methyl esters, which are prepared from the corresponding Boc-protected amino acids . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of multidrug-resistant bacteria by interfering with their cellular processes . The compound also exhibits antioxidant activity, which helps in neutralizing free radicals and preventing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Cyclo(leucyloprolyl)
- L-Phe-D-Pro lactam
- Cyclo(Leu-Pro)
- Cyclo-Leu-Pro-diketopiperazine
Uniqueness
2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific substitution pattern and the resulting biological activities. Compared to other similar compounds, it exhibits a broader range of biological activities, including antimicrobial and antioxidant properties .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,3-dimethyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(12)11-5-3-4-7(11)9(13)10(6)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
JDWZDZLEGIUFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1C |
Origin of Product |
United States |
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